Cas no 2407829-89-2 (2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)acetic acid)
![2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)acetic acid structure](https://ja.kuujia.com/scimg/cas/2407829-89-2x500.png)
2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)acetic acid
-
- インチ: 1S/C19H14N2O7/c22-14-5-4-13(17(25)20-14)21-18(26)11-3-1-2-9-6-10(28-8-15(23)24)7-12(16(9)11)19(21)27/h1-3,6-7,13H,4-5,8H2,(H,23,24)(H,20,22,25)
- InChIKey: WGIQPCGTNVPHSE-UHFFFAOYSA-N
- ほほえんだ: O=C1N(C2CCC(=O)NC2=O)C(=O)C2=CC=CC3C=C(OCC(=O)O)C=C1C2=3
2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-39924137-1.0g |
2-{[3-(2,6-dioxopiperidin-3-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-7-yl]oxy}acetic acid |
2407829-89-2 | 1.0g |
$0.0 | 2023-07-07 |
2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)acetic acid 関連文献
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
4. Back matter
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
10. Back matter
2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)acetic acidに関する追加情報
Introduction to 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)acetic acid (CAS No. 2407829-89-2)
2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)acetic acid, with the CAS number 2407829-89-2, is a complex organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical research and development. This compound belongs to the class of benzoisoquinoline derivatives and is characterized by its unique structural features, including a piperidine ring and a benzoisoquinoline scaffold. These structural elements contribute to its biological activity and make it a promising candidate for various therapeutic applications.
The chemical structure of 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)acetic acid is highly intricate, featuring multiple functional groups that can interact with biological targets in diverse ways. The presence of the piperidine ring and the benzoisoquinoline scaffold provides a robust framework for molecular interactions, which is crucial for its pharmacological properties. The compound's ability to form hydrogen bonds and π-stacking interactions with biomolecules enhances its binding affinity and selectivity.
Recent studies have focused on elucidating the biological activities of 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)acetic acid. One of the key areas of interest is its potential as an anticancer agent. Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation through the modulation of key signaling pathways such as PI3K/AKT and MAPK.
In addition to its anticancer properties, 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)acetic acid has also been investigated for its anti-inflammatory and analgesic effects. Preclinical studies have demonstrated that this compound can effectively reduce inflammation and pain in animal models by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it may have therapeutic potential in treating inflammatory diseases and chronic pain conditions.
The pharmacokinetic properties of 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)acetic acid have also been studied to understand its behavior in vivo. Research has shown that it has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as an oral medication. The compound's stability under physiological conditions and its ability to cross biological membranes are additional factors that contribute to its potential as a drug candidate.
To further explore the therapeutic potential of 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yloxy)acetic acid, several clinical trials are currently underway. These trials aim to evaluate the safety and efficacy of the compound in human subjects with various diseases. Preliminary results from phase I trials have shown promising outcomes in terms of safety and tolerability. However, more extensive studies are needed to fully assess its therapeutic benefits and potential side effects.
The synthesis of 2-((2-(2,6-dioxopiperidin-3-yl)-< strong>1 strong>,< strong>3- strong>< strong>dioxo- strong>,< strong> strong>,< strong> strong>,< strong> strong>,< strong> strong>,< strong> strong>,< strong> strong>,< strong> strong>,< strong> strong>,< strong> strong>,< span>-dihydro-,,-benzo[-]-isoquinolin-,,-yloxy) span>-acetic acid is a challenging task due to its complex structure. However,< span>-recent advances in synthetic chemistry have enabled researchers to develop efficient routes for its preparation.< span>-These synthetic methods involve multi-step reactions that include functional group transformations,< span>-ring formations,< span>-and selective substitutions.< span>-The ability to synthesize this compound on a larger scale is crucial for advancing its development as a pharmaceutical product.< span>- p> < p>The future prospects for span>-< span>(< span>(< span>-(< span>, span>-dioxopiperidin-,,-yloxy) span>)acetic acid are promising.< span>-Its unique chemical structure,< span>-combined with its diverse biological activities,< span>-positions it as a valuable lead compound for drug discovery.< span>-Further research is needed to optimize its pharmacological properties,< span>-improve its therapeutic index,< span>-and address any potential safety concerns.< span>-Collaborative efforts between academia,< span>-industry,< span>-and regulatory bodies will be essential in translating these findings into clinical applications.< / p > article > response >
2407829-89-2 (2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)acetic acid) 関連製品
- 2172434-80-7(1-(2,4,6-trimethylphenyl)ethane-1-sulfonyl fluoride)
- 1060350-17-5(N'-(3-methylphenyl)-N-2-(thiophen-3-yl)ethylethanediamide)
- 383132-13-6(6,7-Dichloro-1h-indole-2-carboxylic acid)
- 1804146-92-6(5-Bromo-2-(3-chloropropyl)benzoic acid)
- 868732-30-3(7-Bromo-3,3-dimethyl-chroman-4-one)
- 25700-14-5(Pyridine,2-(1H-imidazol-1-yl)-)
- 921586-11-0(4-ethoxy-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide)
- 2173052-27-0((4AR,7aS)-1-(cyclopropylmethyl)octahydrothieno3,4-bpyrazine 6,6-dioxide dihydrochloride)
- 2228221-22-3(4-chloro-1-ethyl-5-(pyrrolidin-2-yl)methyl-1H-imidazole)
- 849-55-8(Nylidrin Hydrochloride)




